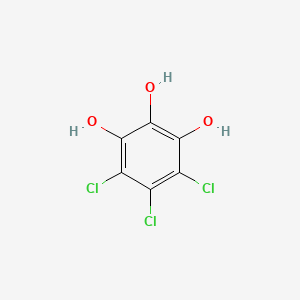
Trichloropyrogallol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5,6-Trichlorobenzene-1,2,3-triol is a chlorinated aromatic compound with the molecular formula C6H3Cl3O3 It is a derivative of benzene, where three chlorine atoms and three hydroxyl groups are attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6-trichlorobenzene-1,2,3-triol typically involves the chlorination of benzene derivatives followed by hydroxylation. One common method is the chlorination of 1,2,3-trihydroxybenzene (pyrogallol) using chlorine gas in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions.
Industrial Production Methods
Industrial production of 4,5,6-trichlorobenzene-1,2,3-triol may involve large-scale chlorination processes using advanced reactors and catalysts to achieve high yields and purity. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
4,5,6-Trichlorobenzene-1,2,3-triol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form chlorinated quinones.
Reduction: Reduction reactions can lead to the formation of partially dechlorinated products.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are employed in substitution reactions.
Major Products Formed
Oxidation: Chlorinated quinones.
Reduction: Partially dechlorinated benzene derivatives.
Substitution: Hydroxylated or aminated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
4,5,6-Trichlorobenzene-1,2,3-triol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems and its role as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
Wirkmechanismus
The mechanism of action of 4,5,6-trichlorobenzene-1,2,3-triol involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to alterations in their structure and function. The pathways involved may include oxidative stress, signal transduction, and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3-Trichlorobenzene: A chlorinated benzene derivative with similar chemical properties but lacking hydroxyl groups.
1,2,4-Trichlorobenzene: Another isomer with different chlorine atom positions.
2,4,6-Tribromobenzene-1,3,5-triol: A brominated analog with similar structural features.
Uniqueness
4,5,6-Trichlorobenzene-1,2,3-triol is unique due to the presence of both chlorine atoms and hydroxyl groups on the benzene ring, which imparts distinct reactivity and potential applications compared to its analogs. The combination of these functional groups allows for diverse chemical transformations and interactions with biological targets.
Eigenschaften
CAS-Nummer |
56961-21-8 |
|---|---|
Molekularformel |
C6H3Cl3O3 |
Molekulargewicht |
229.4 g/mol |
IUPAC-Name |
4,5,6-trichlorobenzene-1,2,3-triol |
InChI |
InChI=1S/C6H3Cl3O3/c7-1-2(8)4(10)6(12)5(11)3(1)9/h10-12H |
InChI-Schlüssel |
CJQALGPVJPPULG-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=C(C(=C(C(=C1O)Cl)Cl)Cl)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


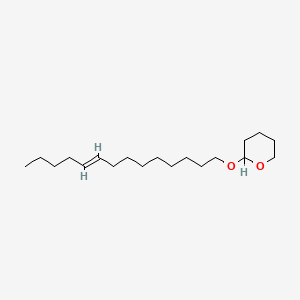
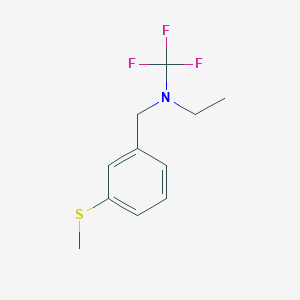
![3-Ethyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B13958514.png)

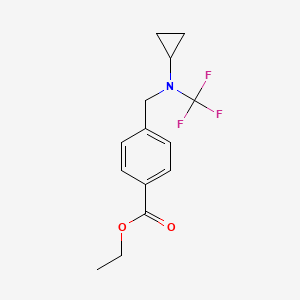
![Methyl 2-[5-(methoxycarbonylamino)-1,2,4-thiadiazol-3-yl]acetate](/img/structure/B13958541.png)
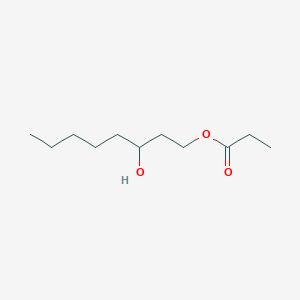


![1H-4,7-Methanocyclobuta[b]indole](/img/structure/B13958552.png)
![7-(3,4-Dichloro-phenyl)-2,4,5,7-tetrahydro-3H-[1,3]diazepino[2,1-a]isoindol-7-ol](/img/structure/B13958568.png)
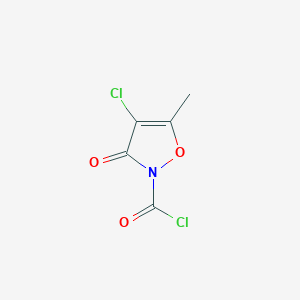
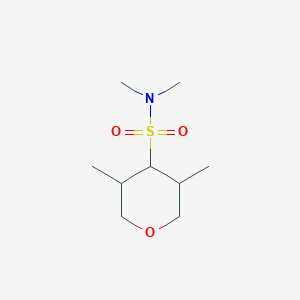
![3-Ethyl-3-[(octyloxy)methyl]oxetane](/img/structure/B13958600.png)
